molecular formula C21H26N2O3S B6549146 4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 1040661-92-4

4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B6549146
CAS No.: 1040661-92-4
M. Wt: 386.5 g/mol
InChI Key: VLQKEVLTJKCZDB-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 4-isopropyl-substituted benzene ring linked to a 1-propanoyl-tetrahydroquinoline moiety via a sulfonamide bridge. The isopropyl substituent on the benzene ring may influence steric and electronic properties, affecting binding interactions in biological targets.

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-21(24)23-13-5-6-17-7-10-18(14-20(17)23)22-27(25,26)19-11-8-16(9-12-19)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQKEVLTJKCZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H26_{26}N2_{2}O3_{3}S
  • Molecular Weight : 386.5 g/mol
  • CAS Number : 946381-42-6

Sulfonamides generally exert their biological effects by inhibiting bacterial growth through interference with folic acid synthesis. The specific mechanism for this compound may involve similar pathways, potentially affecting various enzymatic processes in bacterial cells.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains. For instance, compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Cardiovascular Effects

A study involving related benzenesulfonamides demonstrated their impact on cardiovascular parameters. In isolated rat heart models, compounds affected perfusion pressure and coronary resistance. While specific data on this compound is limited, it is suggested that similar compounds may interact with calcium channels and influence cardiovascular functions .

Study on Perfusion Pressure

An experimental design evaluated the biological activity of various benzenesulfonamides on perfusion pressure in isolated rat hearts. The results indicated a dose-dependent decrease in perfusion pressure when treated with certain sulfonamide derivatives. The experimental setup included:

GroupCompoundDose
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001 nM
IIICompound 20.001 nM
IVCompound 30.001 nM
VCompound 40.001 nM
VICompound 50.001 nM

This study suggests potential cardiovascular effects of sulfonamide derivatives through modulation of perfusion pressure and coronary resistance .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its biological activity. Various computational models can predict parameters such as absorption, distribution, metabolism, and excretion (ADME). Preliminary studies indicate that structural modifications can significantly affect these pharmacokinetic properties .

Comparison with Similar Compounds

Key Observations :

  • Methyl substituents (e.g., BE46566) may enhance metabolic stability but reduce polarity .
  • Acyl Modifications: Replacing propanoyl with 2-methylpropanoyl (G512-0215) increases lipophilicity, which could improve blood-brain barrier penetration but reduce solubility .

Physicochemical and Spectroscopic Data

  • N-[2-(3-Allyloxy-prop-1-ynyl)-phenyl]-4-methyl-benzenesulfonamide (1t) :
    • Melting Point: 81–82°C (hexane)
    • IR Peaks: 3257 cm<sup>-1</sup> (N–H stretch), 1339 cm<sup>-1</sup> (S=O asym. stretch) .
  • 4-Methyl-N-(2-trimethylsilanylethynyl-phenyl)-benzenesulfonamide (1u) :
    • Melting Point: 79–80°C (hexane)
    • IR Peaks: 2151 cm<sup>-1</sup> (C≡C stretch), 3315 cm<sup>-1</sup> (N–H stretch) .

These analogs highlight the variability in melting points and spectroscopic signatures based on substituents, suggesting that the target compound’s properties would similarly depend on its isopropyl and propanoyl groups.

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